

A Technical Guide to the Chemical Properties of 2,3-Dimethoxy-5-nitropyridine

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Compound of Interest

Compound Name: 2,3-Dimethoxy-5-nitropyridine

Cat. No.: B1598278

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **2,3-Dimethoxy-5-nitropyridine** (CAS No. 507473-22-5). As a substituted nitropyridine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the electron-deficient pyridine core imparts a unique reactivity profile that is ripe for exploration. This document details its physicochemical characteristics, offers a plausible synthetic pathway, analyzes its spectral data, and describes its key chemical transformations. Emphasis is placed on the causality behind its reactivity and the practical application of this knowledge in a research and development setting.

Core Physicochemical Properties

2,3-Dimethoxy-5-nitropyridine is a distinct chemical entity whose utility is grounded in its fundamental physical and chemical properties. A summary of these characteristics is presented below for quick reference.

Property	Value	Source(s)
CAS Number	507473-22-5	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[2]
Molecular Weight	184.15 g/mol	[2]
Appearance	Yellow solid (predicted based on analogs)	[3]
SMILES	COc1cc(cnc1OC)--INVALID-LINK--[O-]	[2]
Purity	Typically >97%	[4]

Synthesis and Mechanistic Rationale

While a specific, published protocol for the direct synthesis of **2,3-Dimethoxy-5-nitropyridine** is not readily available in peer-reviewed literature, a highly plausible synthetic route can be designed based on established pyridine chemistry. The most logical approach involves the electrophilic nitration of the precursor, 2,3-dimethoxypyridine.

Proposed Synthetic Pathway: Electrophilic Nitration

The synthesis hinges on the introduction of a nitro group onto the 2,3-dimethoxypyridine ring via electrophilic aromatic substitution.

Caption: Proposed synthesis of **2,3-Dimethoxy-5-nitropyridine**.

Causality and Experimental Design:

The pyridine ring is inherently electron-deficient. However, the two methoxy groups at the C2 and C3 positions are strong activating, ortho-, para-directing groups due to their resonance electron-donating effects. The nitration reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).^{[5][6]} The methoxy groups direct the incoming electrophile. The C5 position is para to the C2-methoxy group and ortho to the C3-methoxy group, making it a highly activated and sterically accessible site for nitration. The reaction of 3,5-dimethoxypyridine has been shown to

proceed on the conjugate acid to yield the 2-nitro product, demonstrating the feasibility of nitrating activated methoxypyridines.[7]

Experimental Protocol: Proposed Synthesis

WARNING: This reaction involves the use of strong, corrosive acids and is highly exothermic. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath must be on hand for temperature control.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,3-dimethoxypyridine (1.0 eq). Cool the flask to 0-5 °C in an ice-water bath.
- **Preparation of Nitrating Mixture:** In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.5 eq) while cooling in an ice bath.
- **Addition:** Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethoxypyridine, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.
- **Neutralization and Extraction:** Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
- **Workup:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2,3-Dimethoxy-5-nitropyridine**.

Spectral Data and Structural Elucidation

The structural identity of **2,3-Dimethoxy-5-nitropyridine** is confirmed through a combination of spectroscopic techniques. Below is a table of predicted data based on the analysis of analogous structures.[\[8\]](#)[\[9\]](#)

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Two singlets for the methoxy groups (-OCH₃) expected around 3.9-4.1 ppm.- Two doublets for the aromatic protons on the pyridine ring. The H4 proton (doublet, ~7.5-7.8 ppm) and the H6 proton (doublet, ~8.5-8.8 ppm) would show coupling to each other.
¹³ C NMR	<ul style="list-style-type: none">- Two signals for the methoxy carbons (~55-60 ppm).- Five distinct signals for the pyridine ring carbons, with carbons bearing the nitro and methoxy groups shifted accordingly. The C5 carbon attached to the nitro group would be significantly deshielded.
IR Spectroscopy	<ul style="list-style-type: none">- Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹.- C-O-C stretching vibrations for the methoxy groups around 1250-1000 cm⁻¹.- C=N and C=C stretching vibrations characteristic of the pyridine ring around 1600-1450 cm⁻¹.[10]
Mass Spectrometry (EI)	<ul style="list-style-type: none">- A molecular ion (M⁺) peak at m/z = 184.- Characteristic fragmentation patterns including the loss of a nitro group (M-46), a methoxy group (M-31), or formaldehyde (M-30) from a methoxy group.[11]

Chemical Reactivity and Key Transformations

The reactivity of **2,3-Dimethoxy-5-nitropyridine** is dictated by the electronic properties of its substituents. The nitro group strongly deactivates the pyridine ring, making it highly susceptible to nucleophilic attack, while also being a key functional group for reduction.

Reduction of the Nitro Group

A foundational transformation in the use of this intermediate is the reduction of the nitro group to an amine. This reaction unmasks a nucleophilic site, opening up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization.

Caption: Reduction of the nitro group to form a primary amine.

Mechanistic Insight: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) is a clean and efficient method for this reduction. Alternatively, metal-acid systems like iron or tin in hydrochloric acid can be employed, which are often cost-effective for larger-scale synthesis.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridine ring, amplified by the C5-nitro group, facilitates Nucleophilic Aromatic Substitution (S_NAr) reactions. While the methoxy groups are not excellent leaving groups, under forcing conditions or with highly potent nucleophiles, substitution at the C2 position could be possible. However, the more common application of S_NAr in related systems involves the displacement of a better leaving group (like a halogen) that is activated by a nitro substituent.

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.^[12] Nitropyridine derivatives like **2,3-Dimethoxy-5-nitropyridine** are crucial building blocks for accessing novel chemical space in drug discovery.

- Intermediate for Active Pharmaceutical Ingredients (APIs): After reduction of the nitro group to an amine, the resulting 5-amino-2,3-dimethoxypyridine serves as a versatile precursor. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures targeting a wide range of diseases.

- **Scaffold for Library Synthesis:** This compound is an ideal starting point for generating libraries of related molecules for high-throughput screening. By varying the nucleophile in SNAr reactions or the coupling partner for the derived amine, thousands of distinct compounds can be synthesized to probe biological targets.
- **Modulation of Physicochemical Properties:** The specific arrangement of the two methoxy groups and the polar nitro/amino group allows for fine-tuning of properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for developing viable drug candidates.

Safety and Handling

As a research chemical, **2,3-Dimethoxy-5-nitropyridine** requires careful handling to minimize risk.

- **Hazards:** The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.^[2]
- **Handling:** Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.^{[2][13]}
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Store locked up.^{[2][13]}
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2,3-Dimethoxy-5-nitropyridine is a synthetically valuable compound whose chemical properties are defined by the electronic interplay of its functional groups on a pyridine core. Its utility as a precursor for generating complex, biologically active molecules makes it a significant tool for researchers in medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.

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